RKI 1447 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases, specifically ROCK1 and ROCK2. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy, glaucoma treatment, and nonalcoholic fatty liver disease management. By inhibiting the phosphorylation of key substrates involved in cell signaling pathways, RKI 1447 dihydrochloride plays a crucial role in suppressing cancer cell proliferation and promoting apoptosis .
RKI 1447 dihydrochloride is synthesized from 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea through a reaction with hydrochloric acid, resulting in the formation of its dihydrochloride salt. This synthesis typically employs organic solvents like dimethyl sulfoxide under controlled conditions to ensure high purity and yield .
The synthesis of RKI 1447 dihydrochloride can be described as follows:
The industrial-scale production of RKI 1447 dihydrochloride mirrors laboratory synthesis but requires stringent control over reaction parameters to maintain product quality. The compound is typically stored at -20°C to preserve its stability.
The molecular structure of RKI 1447 dihydrochloride features several key components:
The molecular formula for RKI 1447 dihydrochloride is , with a molecular weight of approximately 344.21 g/mol. Detailed structural analysis through X-ray crystallography has revealed its binding interactions within the ATP binding site of ROCK kinases .
RKI 1447 dihydrochloride can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions; for instance, oxidation can yield hydroxylated derivatives while substitution can lead to various thiazole and pyridine derivatives.
RKI 1447 dihydrochloride functions primarily by inhibiting ROCK kinases, which are pivotal in regulating cytoskeletal dynamics and cell signaling pathways. By binding to the ATP binding site, it prevents the phosphorylation of substrates such as MLC-2 (myosin light chain) and MYPT-1 (myosin phosphatase target subunit), leading to decreased cancer cell growth and enhanced apoptotic processes .
The compound exhibits high selectivity towards ROCK1 and ROCK2, with IC50 values reported at approximately 14.5 nM for ROCK2 and 6.2 nM for ROCK1 .
RKI 1447 dihydrochloride is typically presented as a white solid. It exhibits good solubility in polar organic solvents such as dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses indicate that RKI 1447 dihydrochloride does not significantly affect the phosphorylation levels of other kinases like Akt, MEK, or S6 kinase at concentrations up to 10 μmol/L, highlighting its specificity for ROCK kinases .
RKI 1447 dihydrochloride has been extensively studied for its potential applications in various scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: